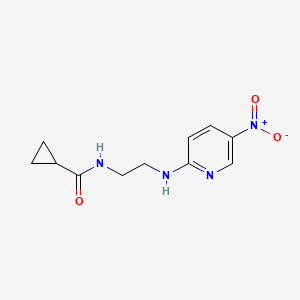
n-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide: is a compound that belongs to the class of nitropyridine derivatives. This compound is characterized by the presence of a nitropyridine moiety attached to an aminoethyl group, which is further connected to a cyclopropanecarboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide typically involves the reaction of 5-nitropyridin-2-amine with cyclopropanecarbonyl chloride in the presence of a base and a chlorinated solvent . The reaction conditions are generally mild and do not require the use of metal catalysts . The process can be summarized as follows:
Starting Materials: 5-nitropyridin-2-amine and cyclopropanecarbonyl chloride.
Solvent: Chlorinated solvent (e.g., dichloromethane).
Base: A suitable base (e.g., triethylamine).
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(2-((5-aminopyridin-2-yl)amino)ethyl)cyclopropanecarboxamide.
Scientific Research Applications
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their function .
Comparison with Similar Compounds
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety but differ in their functional groups and overall structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a different core structure but share some similarities in their chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-[2-[(5-nitropyridin-2-yl)amino]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H14N4O3/c16-11(8-1-2-8)13-6-5-12-10-4-3-9(7-14-10)15(17)18/h3-4,7-8H,1-2,5-6H2,(H,12,14)(H,13,16) |
InChI Key |
WUDSHQLTQVOACG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






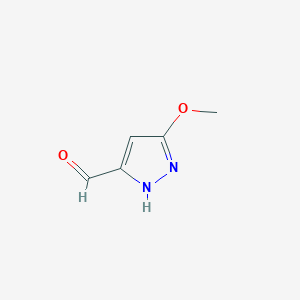

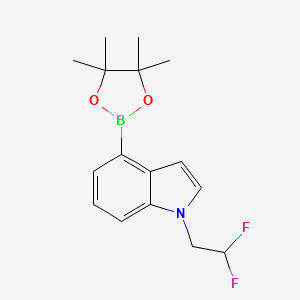
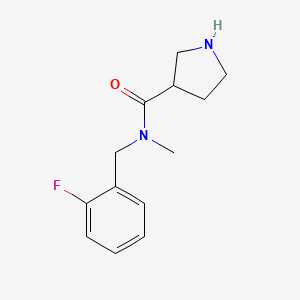

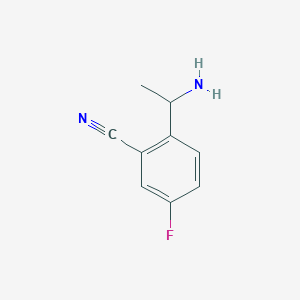
![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
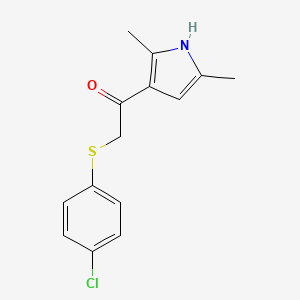
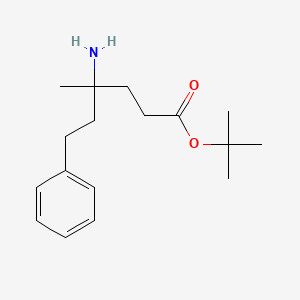
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)
